molecular formula C19H26Cl2N2O3 B13964257 tert-Butyl 4-((2,4-dichlorobenzyl)(methyl)carbamoyl)piperidine-1-carboxylate

tert-Butyl 4-((2,4-dichlorobenzyl)(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B13964257
M. Wt: 401.3 g/mol
InChI Key: QTHUBJJVFRIZFD-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2,4-dichlorobenzyl)(methyl)carbamoyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a carbamoyl group, and a dichlorobenzyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((2,4-dichlorobenzyl)(methyl)carbamoyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Carbamoyl Group: The carbamoyl group is attached through a reaction with isocyanates or carbamoyl chlorides.

    Incorporation of the Dichlorobenzyl Moiety: The dichlorobenzyl group is introduced via nucleophilic substitution reactions using 2,4-dichlorobenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2,4-dichlorobenzyl)(methyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl moiety or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-((2,4-dichlorobenzyl)(methyl)carbamoyl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-((2,4-dichlorobenzyl)(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-((2,4-dichlorobenzyl)(methyl)carbamoyl)piperidine-1-carboxylate is unique due to the presence of the dichlorobenzyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H26Cl2N2O3

Molecular Weight

401.3 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichlorophenyl)methyl-methylcarbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H26Cl2N2O3/c1-19(2,3)26-18(25)23-9-7-13(8-10-23)17(24)22(4)12-14-5-6-15(20)11-16(14)21/h5-6,11,13H,7-10,12H2,1-4H3

InChI Key

QTHUBJJVFRIZFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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